4-(Methanesulfonyl)-N,N-bis(2-methylpropyl)-2,6-dinitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Methanesulfonyl)-N,N-bis(2-methylpropyl)-2,6-dinitroaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a methanesulfonyl group, two 2-methylpropyl groups, and two nitro groups attached to an aniline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methanesulfonyl)-N,N-bis(2-methylpropyl)-2,6-dinitroaniline typically involves multiple steps, starting from readily available starting materials. One common route involves the nitration of aniline to introduce the nitro groups, followed by sulfonation to add the methanesulfonyl group. The final step involves the alkylation of the aniline nitrogen with 2-methylpropyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Methanesulfonyl)-N,N-bis(2-methylpropyl)-2,6-dinitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methanesulfonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups in place of the methanesulfonyl group.
Wissenschaftliche Forschungsanwendungen
4-(Methanesulfonyl)-N,N-bis(2-methylpropyl)-2,6-dinitroaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-(Methanesulfonyl)-N,N-bis(2-methylpropyl)-2,6-dinitroaniline involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the methanesulfonyl group can act as an electrophilic center. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Methanesulfonyl)-N-(2-methoxy-2-methylpropyl)aniline
- 4-(Methanesulfonyl)-N,N-dimethyl-2,6-dinitroaniline
Uniqueness
4-(Methanesulfonyl)-N,N-bis(2-methylpropyl)-2,6-dinitroaniline is unique due to the combination of its functional groups, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
61496-51-3 |
---|---|
Molekularformel |
C15H23N3O6S |
Molekulargewicht |
373.4 g/mol |
IUPAC-Name |
N,N-bis(2-methylpropyl)-4-methylsulfonyl-2,6-dinitroaniline |
InChI |
InChI=1S/C15H23N3O6S/c1-10(2)8-16(9-11(3)4)15-13(17(19)20)6-12(25(5,23)24)7-14(15)18(21)22/h6-7,10-11H,8-9H2,1-5H3 |
InChI-Schlüssel |
KVDWUNYCGBXOTK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN(CC(C)C)C1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.